7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine

Physicochemical profiling Drug-likeness Lead optimization

Researchers seeking novel kinase or PET inhibitors need compounds with validated scaffolds and unexplored substitution patterns. This 7-chloro/4-methyl/N-(2-furylmethyl) benzothiazole directly addresses this gap: • Occupies unique chemical space within a scaffold demonstrating sub-nanomolar CSF1R inhibition (IC50 = 1.4 nM), ideal for identifying novel chemotypes. • N-(2-furylmethyl) substituent is untested in PET inhibition SAR, where analogs achieve IC50 as low as 1.11 µmol/L, offering potential for unique photosystem II binding. • Supplied at 95% purity; post-purchase preparative HPLC recommended for critical biochemical assays.

Molecular Formula C13H11ClN2OS
Molecular Weight 278.76 g/mol
CAS No. 1177309-38-4
Cat. No. B1420029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
CAS1177309-38-4
Molecular FormulaC13H11ClN2OS
Molecular Weight278.76 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CO3
InChIInChI=1S/C13H11ClN2OS/c1-8-4-5-10(14)12-11(8)16-13(18-12)15-7-9-3-2-6-17-9/h2-6H,7H2,1H3,(H,15,16)
InChIKeyXGUWPAUQQYDUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine: Procurement-Ready Physicochemical & Structural Baseline


7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine (CAS 1177309-38-4) is a synthetic small-molecule member of the N-substituted 2-aminobenzothiazole class, bearing a 7-chloro substituent on the benzothiazole core, a 4-methyl group, and an N-(2-furylmethyl) side chain . The molecule has a molecular formula of C13H11ClN2OS and a molecular weight of 278.76 g/mol, with a standard purity specification of 95% from commercial suppliers . As a benzothiazole derivative, it belongs to a privileged scaffold class extensively investigated for kinase inhibition, antimicrobial activity, and photosynthetic electron transport (PET) inhibition, with structural modifications at the 7-position recognized in patent literature as relevant for antibacterial target engagement [1][2].

1
Privileged benzothiazole scaffold for kinase, antimicrobial, or PET inhibition screening Scaffold validated in multiple target classes; substituent-dependent activity
2
7-Chloro pattern aligns with patent-supported antibacterial target engagement context Patent US 20100305067 A1 explicitly demonstrates 7-substitution antibacterial relevance
3
Standard commercial purity; confirmatory QC recommended for quantitative dose–response assays Impurity profile may interfere at low micromolar IC₅₀; post-purchase HPLC/LC-MS advised

Positional Isomerism Demands Compound-Specific Validation for 7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine


Within the N-substituted 2-aminobenzothiazole series, even minor structural variations produce large differences in biological activity that preclude generic interchange. The 2012 structure-activity relationship (SAR) study by Fajkusova et al. demonstrated that PET inhibition IC50 values across twelve N-substituted 2-aminobenzothiazoles spanned over three orders of magnitude (from 1.11 μmol/L to 1722 μmol/L), driven solely by modifications to the N-substituent [1]. Critically, the position of chlorine substitution on the benzothiazole ring is documented to alter antibacterial potency: patent literature explicitly distinguishes 7-substituted benzothiazoles as a pharmacologically validated subclass for bacterial gyrase inhibition, whereas 6-chloro positional isomers (e.g., CAS 1177346-53-0) may exhibit divergent target engagement profiles [2]. The furylmethyl group further contributes unique hydrogen-bonding and π-stacking potential versus simple alkyl or benzyl N-substituents, making biological activity data from non-furylmethyl analogs non-transferable [1].

Positional isomer 6-Chloro isomer (CAS 1177346-53-0) may exhibit divergent target engagement; patent precedent supports 7-substitution specifically.
N-Substituent sensitivity PET inhibition SAR spans >1500-fold across N-substituents; furylmethyl data cannot be inferred from alkyl or benzyl analogs.
Purity gap 95% vs 98% commercial purity versus 6-chloro analog may introduce impurity-related interference in sensitive assays.

Quantitative Differential Evidence for 7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine


Physicochemical Comparison vs. 4-Methoxy Analog

The target compound (4-methyl) and its 4-methoxy analog (CAS 1105189-55-6) differ in key computed physicochemical parameters relevant to permeability, solubility, and target binding. The target compound has a lower molecular weight (278.76 vs. 294.76 g/mol), one fewer hydrogen bond acceptor (4 vs. 5), and a lower computed XLogP3-AA (estimated ~3.5 vs. 3.9 for the methoxy analog), consistent with reduced polarity and potentially improved membrane permeability [1]. These differences can materially affect passive diffusion, CYP450 susceptibility, and aqueous solubility in assay conditions, making the two compounds non-interchangeable in screening campaigns without independent validation.

Physicochemical Profile
Cross-study comparable
MW 278.76 vs 294.76 g/mol; HBA 4 vs 5; cLogP ~3.5 vs 3.9 (4‑Me vs 4‑OMe analog)
Supports permeability prediction for cell-based assays
ΔMW −16 g/mol, ΔHBA −1, ΔcLogP ≈ −0.4; computed properties only
Physicochemical profiling Drug-likeness Lead optimization

Purity Specification: 7-Chloro vs. 6-Chloro Positional Isomer

Commercially, the target compound (7-chloro isomer, CAS 1177309-38-4) is supplied at a standard purity of 95% (Bidepharm; Leyan catalog #1350782), while its 6-chloro positional isomer (CAS 1177346-53-0) is available at 98% purity (Leyan catalog #1351287) . The 3% purity differential translates to a minimum 3% higher level of unspecified impurities in the target compound batch, which may include synthetic byproducts, residual solvents, or structurally related contaminants. For dose-response assays (especially IC50 determinations below 10 μM), this impurity burden can introduce systematic error if the impurities possess independent biological activity or act as pan-assay interference compounds (PAINS).

Purity Specification
Head-to-head
95% (7‑Cl target) vs 98% (6‑Cl isomer); Δ = −3 percentage points
Purity gap may introduce impurity-related assay interference
Post-purchase QC recommended for IC₅₀ determinations below 10 µM
Chemical procurement Quality control Screening library specification

N-Substituted 2-Aminobenzothiazole PET Inhibition SAR: Non-Transferable Activity

In the Fajkusova et al. (2012) systematic SAR study of twelve N-substituted 2-aminobenzothiazoles, PET inhibition IC50 values in spinach chloroplasts ranged from 1.11 μmol/L (compound 3k, 2-phenylacetylaminobenzothiazole) to 1722 μmol/L (compound 3a, unsubstituted 2-aminobenzothiazole), representing a >1500-fold activity differential [1]. The standard DCMU exhibited an IC50 of 1.9 μmol/L. Critically, the target compound's specific N-(2-furylmethyl) substituent is absent from this data set, but the extraordinary sensitivity of PET inhibition to N-substituent identity (alkyl, acyl, benzyl, phenylacetyl) demonstrates that even structurally conservative modifications produce order-of-magnitude potency shifts. This SAR volatility establishes that any biological activity claims from non-furylmethyl analogs are not predictive of the target compound's behavior.

PET Inhibition SAR
Class-level inference
Reported IC₅₀ range: 1.11–1722 µmol/L across 12 N‑substituted analogs; DCMU standard 1.9 µmol/L
Activity cannot be inferred from structural similarity alone
No experimental PET data for target compound; furylmethyl untested
Photosynthetic electron transport Herbicide discovery Structure-activity relationship

7-Substituted Benzothiazoles: Validated Antibacterial Target Engagement

Patent US 20100305067 A1 ('Antibacterial Condensed Thiazoles') explicitly states that 'the benzothiazoles and thiazolopyridines of that application have a substituent in the 7-position, and antibacterial activity is demonstrated for those 7-substituted compounds' [1]. This establishes the 7-position as a pharmacologically privileged substitution site on the benzothiazole scaffold for antibacterial target engagement (bacterial type II topoisomerases DNA gyrase and topoisomerase IV). While the specific 7-chloro-N-(2-furylmethyl) derivative has not been tested in this patent, the class-level validation of 7-substitution provides a mechanistic rationale for prioritizing the 7-chloro isomer (CAS 1177309-38-4) over the 6-chloro positional isomer (CAS 1177346-53-0) in antibacterial screening cascades. The 6-chloro isomer lacks this patent-supported target engagement precedent.

Antibacterial Target Engagement
Class-level inference
7‑Chloro substitution matches patent‑validated antibacterial pharmacophore; 6‑Cl isomer lacks precedent
Supports 7‑substitution for gyrase/topoisomerase IV screening
Target compound‑specific activity not reported; patent US 20100305067 A1
Antibacterial drug discovery DNA gyrase inhibition Benzothiazole patent landscape

2-Aminobenzothiazole Scaffold: Potent Kinase Inhibition Benchmark

The 2-aminobenzothiazole scaffold class has produced kinase inhibitors with exceptional potency. A comprehensive 2023 review documents that 2-aminobenzothiazole derivative 3 achieved an IC50 of 1.4 nM against CSF1R kinase with an acceptable selectivity profile across a 468-kinase panel and demonstrated suitable in vivo pharmacokinetic profiles across species with good oral bioavailability [1]. This sub-nanomolar potency benchmark, while not from the target compound itself, establishes a quantitative aspirational ceiling for the 2-aminobenzothiazole chemotype in kinase drug discovery. The target compound's unique combination of 7-chloro, 4-methyl, and N-(2-furylmethyl) substituents represents an unexplored region of this validated scaffold space, providing a rationale for its inclusion in kinase-focused screening libraries where novel intellectual property positions are sought.

Kinase Potency Benchmark
Class-level inference
CSF1R IC₅₀ 1.4 nM for a related 2‑aminobenzothiazole derivative; selective across 468‑kinase panel
Assay potency context for novel chemotype development
No kinase data for target compound; aspirational benchmark from class reference
Kinase inhibitor discovery CSF1R inhibition Anticancer drug design

Application Scenarios for 7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine


Antibacterial Screening Targeting DNA Gyrase/Topoisomerase IV

The 7-chloro substitution pattern aligns with patent-validated antibacterial pharmacophore models for bacterial type II topoisomerase inhibition [1]. Procurement of the target compound (CAS 1177309-38-4) rather than the 6-chloro positional isomer (CAS 1177346-53-0) is indicated for gyrase/topoisomerase IV-focused screening, as the 7-position substitution has explicit target engagement precedent in the patent literature [1]. Users should note the 95% commercial purity specification and consider post-purchase QC by LC-MS prior to dose-response assays .

Kinase Selectivity Profiling and Novel IP Generation

The 2-aminobenzothiazole scaffold has demonstrated sub-nanomolar kinase inhibition (CSF1R IC50 = 1.4 nM) with broad kinome selectivity [2]. The target compound's unique 7-chloro/4-methyl/N-(2-furylmethyl) substitution pattern occupies unexplored chemical space within this validated scaffold, making it suitable for kinase panel screening aimed at identifying novel inhibitor chemotypes with distinct selectivity fingerprints and patentable composition of matter. Its lower molecular weight (278.76 vs. 294.76 for the 4-methoxy analog) and reduced hydrogen bond acceptor count (4 vs. 5) offer superior predicted permeability for cell-based kinase assays .

Herbicide Discovery: PET Inhibition Screening

The Fajkusova et al. (2012) study established that N-substituted 2-aminobenzothiazoles can achieve PET inhibition IC50 values as low as 1.11 μmol/L, surpassing the DCMU standard (IC50 = 1.9 μmol/L) [3]. The target compound's N-(2-furylmethyl) substituent represents an untested moiety within this SAR series, warranting its inclusion in PET inhibition screening cascades. The furan oxygen may confer unique hydrogen-bonding interactions within the photosystem II binding pocket not achievable with the alkyl or acyl N-substituents characterized to date [3].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

With favorable computed drug-likeness parameters (MW 278.76, 4 HBA, 1 HBD, 3 rotatable bonds, no Lipinski violations) , the target compound is a suitable fragment-like or lead-like starting point for medicinal chemistry optimization. The presence of multiple synthetic handles—the secondary amine, the furan ring, and the 7-chloro position—enables divergent parallel synthesis for SAR expansion. Procurement at 95% purity from Bidepharm or Leyan provides adequate quality for initial analog synthesis, though preparative HPLC purification is recommended for critical biochemical assays .

Application
Selection Property
Validation Focus
Antibacterial screening (Gyrase/Topo IV)
7‑Substitution patent‑supported pharmacophore
Biochemical target engagement assay validation
Kinase selectivity profiling
Novel 2‑aminobenzothiazole scaffold with unique substitution pattern
Kinase panel selectivity and cell‑based permeability assessment
Herbicide discovery: PET inhibition
N‑(2‑furylmethyl) substituent with hydrogen‑bonding potential
PET inhibition assay in chloroplasts; DCMU benchmarking
Medicinal chemistry hit-to-lead
Lead‑like molecular properties and synthetic handles
SAR expansion; purity verification by HPLC/LC‑MS
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